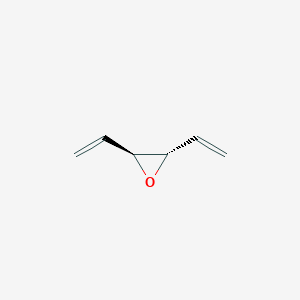

trans-2,3-Divinyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-2,3-Divinyloxirane is an epoxide (oxirane) derivative featuring two vinyl groups (-CH=CH₂) attached to the 2- and 3-positions of the three-membered epoxide ring in a trans-configuration (Figure 1). This structural arrangement imparts unique reactivity due to the combination of ring strain from the oxirane and the electron-rich nature of the vinyl substituents.

Its synthesis likely involves epoxidation of divinyl olefins or ylide-mediated methods, similar to protocols for trans-2,3-diaryloxiranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Stereoselective Tandem Iridium-Catalyzed Alkene Isomerization-Cope Rearrangement: This method involves the use of an iridium-based catalyst to isomerize alkenes, followed by a Cope rearrangement to form trans-2,3-Divinyloxirane with high regio- and stereocontrol.

Gas Phase Racemization: The compound can also be synthesized through the racemization of cis-2,3-Divinyloxirane in the gas phase.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-2,3-Divinyloxirane can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: Substitution reactions can occur at the vinyl groups or the oxirane ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives such as diols or epoxides.

Reduction Products: Reduced forms such as alkanes or alcohols.

Substitution Products: Substituted oxiranes or vinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Reaction Mechanisms and Synthetic Intermediates

- Study of Reaction Mechanisms : trans-2,3-Divinyloxirane is pivotal in studying reaction mechanisms, particularly isomerization and rearrangement processes. Its strained ring system allows for diverse chemical reactions, making it a valuable tool in mechanistic studies .

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various transformations to yield oxidized derivatives such as diols or epoxides, and substituted oxiranes .

2. Rearrangement Reactions

- Divinylcyclopropane-Cycloheptadiene Rearrangement : This compound plays a crucial role in synthetic organic chemistry through the divinylcyclopropane-cycloheptadiene rearrangement. This reaction has been utilized to synthesize sesquiterpenes and other natural products .

Biological Applications

1. Biological Activity Studies

- Potential Biological Activities : Research indicates that this compound exhibits potential biological activities. It has been investigated for its interactions with biological molecules, which may lead to the development of new pharmaceuticals .

2. Biosynthetic Pathways

- Natural Product Synthesis : The compound is involved in biosynthetic pathways leading to natural products containing dihydrooxepine moieties. For instance, it is hypothesized to rearrange to form compounds like occidenol from farnesyl pyrophosphate .

Industrial Applications

1. Material Science

- Polymer Chemistry : In material science, this compound can be used in the formulation of polymers due to its ability to participate in polymerization reactions. The vinyl groups facilitate cross-linking and copolymerization processes .

Wirkmechanismus

The mechanism of action of trans-2,3-Divinyloxirane involves its ability to undergo various chemical transformations due to the strained nature of the oxirane ring. The compound can participate in electrocyclic processes, leading to the formation of intermediates such as carbonyl ylides . These intermediates can further react to form a variety of products, depending on the reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxirane Compounds

cis-2,3-Divinyloxirane

- Structure and Reactivity : The cis isomer shares the same substituents but differs in stereochemistry. A DFT study () compared the Cope rearrangement of cis-2,3-divinyloxirane with other divinyl heterocycles. The activation energy for its rearrangement to 4,5-dihydrooxepine was 32.4 kcal/mol , higher than that of cis-1,2-divinylcyclopropane (24.1 kcal/mol) but lower than divinylaziridine (37.1 kcal/mol) .

- Electronic Effects : The vinyl groups in both isomers contribute to electron delocalization, but steric interactions in the trans isomer may reduce ring strain compared to the cis form.

trans-2,3-Dimethyloxirane

- Structure : Features methyl (-CH₃) groups instead of vinyl substituents. The trans configuration reduces steric hindrance compared to the cis isomer.

- Applications : Used in studies on hydrate formation (), where its geometry influences CH₄ hydrate stability. trans-2,3-Dimethyloxirane’s smaller substituents result in lower reactivity in ring-opening reactions compared to divinyl derivatives .

trans-2,3-Dideuterooxirane (D₂Ox)

- Spectroscopic Benchmark : D₂Ox is a benchmark molecule for chiroptical spectroscopy due to its simplicity and isotopic substitution. Its infrared (IR) spectra and molecular structure have been accurately characterized using anharmonic computational methods ().

- Reactivity : Lacks functional groups for conjugation, making it less reactive than vinyl-substituted oxiranes.

trans-2,3-Diaryloxiranes

- Synthesis and Utility : Prepared via asymmetric epoxidation of stilbenes or carbonyl ylide methods (). These compounds are precursors to chiral ligands and catalysts, leveraging their regio- and stereoselective ring-opening with nucleophiles (e.g., halides, alcohols) .

- Divinyl Analogy : trans-2,3-Divinyloxirane could similarly serve as a synthon for chiral diols or dienes, though its vinyl groups may enable additional π-π interactions in catalytic systems.

Key Data Tables

Table 1: Structural and Reactivity Comparison of Selected Oxiranes

*Hypothetical data inferred from analogous compounds.

Biologische Aktivität

trans-2,3-Divinyloxirane is an oxirane derivative that has garnered attention in both synthetic organic chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its epoxide structure with two vinyl groups attached to the carbon atoms adjacent to the oxirane ring. This configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functional applications in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through electrophilic addition reactions. The strained oxirane ring facilitates these interactions, allowing the compound to participate in nucleophilic attacks by biological nucleophiles such as amino acids and nucleotides. This mechanism is significant in the context of drug design and development, as it can lead to the formation of covalent bonds with target biomolecules .

Case Study: Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. A study evaluated its effects on cancer cell lines and found that it induced apoptosis in certain types of cancer cells through the activation of specific signaling pathways. The compound's ability to form adducts with DNA was also noted, suggesting a mechanism by which it could exert cytotoxic effects on malignant cells .

Case Study: Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. In vitro studies demonstrated that this compound could inhibit neuroinflammatory responses in microglial cells. Specifically, it downregulated the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may have therapeutic potential in neurodegenerative diseases characterized by inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:

The comparison highlights that while cis-2,3-Divinyloxirane has similar structural features, its reactivity and subsequent biological activity are significantly lower than those of the trans isomer. Additionally, 2,3-dimethyloxirane lacks notable biological applications compared to this compound.

Research Findings Summary

- Anticancer Properties : Induces apoptosis in cancer cell lines; potential for drug development.

- Neuroprotective Effects : Inhibits inflammation in microglial cells; possible application in treating neurodegenerative diseases.

- Mechanistic Insights : Engages in electrophilic addition reactions with biomolecules; forms covalent adducts.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of trans-2,3-Divinyloxirane?

Use a Box-Behnken design combined with Response Surface Methodology (RSM) to systematically evaluate critical reaction parameters (e.g., temperature, reaction time, catalyst loading). This allows efficient exploration of interactions between variables and identification of optimal conditions while minimizing experimental runs. Central composite designs with replication at the center point enhance statistical reliability .

Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data for this compound?

Address contradictions by:

- Validating computational methods (e.g., DFT or post-Hartree-Fock approaches) using benchmark systems like trans-2,3-dideuterooxirane .

- Incorporating anharmonic corrections in vibrational frequency calculations to improve IR spectral alignment .

- Cross-referencing with high-resolution experimental spectra (gas-phase or matrix-isolation) to resolve ambiguities in peak assignments.

Q. What are the best practices for storing and handling this compound to ensure stability?

Store the compound at 0–6°C in inert, airtight containers to prevent polymerization or oxidation. Use analytical-grade solvents (e.g., cyclohexane) for dilution, and confirm compliance with chemical safety regulations (e.g., "First-Class Specified Chemical Substances" protocols) to avoid degradation .

Advanced Research Questions

Q. How can chiral properties of this compound be systematically studied for applications in asymmetric catalysis?

Employ chiroptical spectroscopy (e.g., vibrational circular dichroism (VCD) or optical rotatory dispersion (ORD)) to probe stereochemical features. Compare experimental results with ab initio calculations using polarizable continuum models (PCMs) to account for solvent effects. For example, methyloxirane (MeOx) studies demonstrate how substituent electronic effects influence optical rotation .

Q. What statistical frameworks are effective for resolving contradictions in kinetic or thermodynamic data for this compound reactions?

Apply multivariate analysis (e.g., principal component analysis) to disentangle confounding variables. Pair this with error-weighted regression models to prioritize high-confidence datasets. For process optimization, use Bayesian inference to update prior assumptions iteratively as new experimental or computational data emerge .

Q. How can this compound serve as a model system for studying non-covalent interactions in strained cyclic ethers?

Design substituent perturbation studies (e.g., replacing vinyl groups with electron-withdrawing/donating moieties) to quantify hyperconjugative or steric effects. Use NMR spin-spin coupling constants and X-ray charge density analysis to map electronic delocalization. Reference analogous studies on trans-2,3-dimethyloxirane (Me₂Ox) for methodological guidance .

Q. Methodological Guidance

Q. What analytical techniques are most robust for characterizing this compound in complex mixtures?

Combine GC-MS with isotopic labeling (e.g., deuterated internal standards) to enhance sensitivity. For structural elucidation, use cryogenic rotational spectroscopy to resolve conformational isomers, as demonstrated in studies of substituted oxiranes .

Q. How should researchers prioritize data gaps when assessing the environmental or toxicological profile of this compound?

Follow frameworks from agencies like ATSDR/NTP/EPA to identify critical data needs (e.g., bioaccumulation potential, metabolic pathways). Prioritize studies that reduce uncertainties in human health risk assessments, such as in vitro toxicity assays paired with QSAR modeling .

Eigenschaften

CAS-Nummer |

13051-61-1 |

|---|---|

Molekularformel |

C6H8O |

Molekulargewicht |

96.13 g/mol |

IUPAC-Name |

(2R,3R)-2,3-bis(ethenyl)oxirane |

InChI |

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m1/s1 |

InChI-Schlüssel |

WVLXAFYCRVAZSM-PHDIDXHHSA-N |

SMILES |

C=CC1C(O1)C=C |

Isomerische SMILES |

C=C[C@@H]1[C@H](O1)C=C |

Kanonische SMILES |

C=CC1C(O1)C=C |

Key on ui other cas no. |

13051-61-1 |

Synonyme |

trans-2,3-divinyloxirane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.